4-Methoxy-5-methylthieno[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-5-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-12-8-6(5)7(11-2)9-4-10-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYNLCUOPXEWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of the 4 Methoxy 5 Methylthieno 2,3 D Pyrimidine Scaffold
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring within the thieno[2,3-d]pyrimidine (B153573) system is susceptible to electrophilic attack, although the reactivity is influenced by the fused pyrimidine (B1678525) ring and existing substituents. The position of substitution is directed by the activating methyl group at C-5.
One of the most notable electrophilic substitutions is ipso-substitution, where an existing substituent is replaced by the incoming electrophile. In closely related 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, the methyl group at the C-5 position can be replaced by a nitro group when treated with a nitrating mixture (HNO₃/H₂SO₄). This reaction proceeds to form the corresponding 5-nitro derivative. The outcome of this reaction is highly dependent on the substitution at the N-3 position of the pyrimidine ring. In the absence of a substituent at N-3, electrophilic ipso-substitution of the 5-methyl group occurs. However, if a methyl group is present at N-3, the reaction favors oxidation of the 5-methyl group instead. ekb.egcore.ac.ukmdpi.com
Halogenation of the thieno[2,3-d]pyrimidine core is another key electrophilic substitution. While direct halogenation on 4-methoxy-5-methylthieno[2,3-d]pyrimidine is not extensively detailed, studies on analogous thienopyrimidines demonstrate the feasibility of this reaction. For instance, related thieno[3,2-d]pyrimidines have been successfully halogenated, indicating that the thiophene ring is reactive towards electrophiles like chlorine and bromine. nih.gov The presence of the activating 5-methyl group on the target scaffold would likely direct such substitutions to the available position on the thiophene ring.
Nucleophilic Substitution Reactions at the 4-Methoxy Position
The C-4 position of the pyrimidine ring is electron-deficient and thus a prime site for nucleophilic substitution. The methoxy (B1213986) group at this position can act as a leaving group, although it is less reactive than a halogen. A common and highly efficient strategy for introducing a variety of nucleophiles at the C-4 position involves the conversion of the corresponding 4-oxo (or pyrimidinone) analogue into a more reactive 4-chloro intermediate.
The synthesis of 4-chlorothieno[2,3-d]pyrimidines is typically achieved by treating the thieno[2,3-d]pyrimidin-4-one with a chlorinating agent such as phosphoryl chloride (POCl₃). This 4-chloro derivative is a versatile intermediate that readily reacts with a wide range of nucleophiles. scielo.br For example, it can be displaced by:
Amines: Reaction with various primary and secondary amines, such as morpholine (B109124) or substituted anilines, yields the corresponding 4-amino-thieno[2,3-d]pyrimidine derivatives. scielo.br
Alcohols: Treatment with alkoxides or alcohols in the presence of a base allows for the introduction of different alkoxy groups. For instance, reaction with (3-(substituted-phenyl)-isoxazol-5-yl)-methanol in the presence of triethylamine (B128534) produces potent tumor cell inhibitors. scielo.br
This two-step sequence (conversion to 4-chloro followed by nucleophilic displacement) is a prevalent method for functionalizing the 4-position, suggesting that direct displacement of the 4-methoxy group is less favorable but that the position itself is highly amenable to nucleophilic attack via a more reactive intermediate.
Chemical Modifications of the 5-Methyl Group and Related Substituents
The 5-methyl group on the thiophene ring can undergo several chemical transformations, most notably oxidation. As mentioned previously, the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones with a nitrating mixture can lead to the oxidation of the 5-methyl group to a carboxylic acid. ekb.egcore.ac.uk This transformation is particularly favored when the N-3 position of the pyrimidine ring is substituted, which deactivates the ring towards electrophilic substitution and promotes oxidation of the alkyl side chain. mdpi.com
Furthermore, substituents introduced onto the thienopyrimidine core can be subsequently modified. For example, a 6-carboxylate group, often present in synthetic precursors, can be readily transformed. The alkaline hydrolysis of an ethyl ester at the 6-position using sodium hydroxide (B78521) yields the corresponding carboxylic acid. pensoft.net This carboxylic acid can then be activated, for example with 1,1'-carbonyldiimidazole, and reacted with various amines to form a library of N-substituted amides. pensoft.net
| Starting Moiety | Reagents | Product Moiety | Reaction Type | Reference |
|---|---|---|---|---|
| 5-Methyl | HNO₃/H₂SO₄ (Nitrating Mixture) | 5-Carboxy | Oxidation | ekb.egcore.ac.ukmdpi.com |
| 5-Methyl | HNO₃/H₂SO₄ (Nitrating Mixture) | 5-Nitro (via ipso-substitution) | Electrophilic Substitution | ekb.egcore.ac.ukmdpi.com |
| 6-Ethoxycarbonyl | NaOH (aq) | 6-Carboxy | Hydrolysis | pensoft.net |
| 6-Carboxy | 1,1'-Carbonyldiimidazole, then R-NH₂ | 6-Carboxamide | Amidation | pensoft.net |
Functional Group Interconversions on the Thienopyrimidine Core
Various functional groups on the thienopyrimidine scaffold can be interconverted to create diverse analogues. These transformations are crucial for building molecular complexity and for structure-activity relationship studies.
Key interconversions include:
Oxo to Chloro: As detailed in section 3.2, the transformation of a 4-oxo group into a 4-chloro group using POCl₃ is a cornerstone reaction for activating the C-4 position for nucleophilic substitution. scielo.br
Ester to Carboxylic Acid to Amide: The hydrolysis of a 6-ester group to a carboxylic acid, followed by amidation, is a common sequence for introducing diversity at this position. pensoft.net
Hydrazinyl to Other Nitrogen Functionalities: A 2-hydrazinyl group can serve as a precursor for other nitrogen-containing moieties. For instance, reaction with nitrous acid converts the hydrazinyl group into an azido (B1232118) group. Furthermore, the 2-hydrazinyl substituent can be used in cyclization reactions to form fused triazole rings (see section 3.5). ekb.eg
| Initial Group | Position | Reagents | Final Group | Reference |
|---|---|---|---|---|
| -OH (Keto form) | 4 | POCl₃ | -Cl | scielo.br |
| -COOEt | 6 | NaOH | -COOH | pensoft.net |
| -COOH | 6 | CDI, R-NH₂ | -CONH-R | pensoft.net |
| -NHNH₂ | 2 | NaNO₂/HCl | -N₃ | ekb.eg |
Heterocyclic Annulation and Fusion Reactions Involving the Thienopyrimidine System
The thienopyrimidine core can serve as a platform for the construction of more complex, polycyclic heterocyclic systems through annulation and fusion reactions. These reactions typically involve functional groups on the pyrimidine ring that can react with bifunctional reagents to build a new ring.
For example, a 2-hydrazinyl-thieno[2,3-d]pyrimidine can undergo condensation and cyclization with reagents like formic acid or methyl isothiocyanate. Reaction with formic acid leads to the formation of a fused triazole ring, resulting in a thieno[2,3-d] ekb.egpensoft.netmdpi.comtriazolo[4,3-c]pyrimidine system. ekb.eg
In a more complex example, 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine, which already contains a pyrazole (B372694) appended to the thienopyrimidine, can react with 3-acetyl-2H-chromen-2-one. This reaction constructs a fused pyridinone ring, yielding a complex chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivative that incorporates the thienopyrimidine moiety. mdpi.com These reactions highlight the utility of the thienopyrimidine scaffold in creating elaborate, multi-ring structures of potential interest in medicinal chemistry.
Redox Chemistry of the Thienopyrimidine Core
The redox chemistry of the thienopyrimidine core itself, distinct from its substituents, is less commonly explored. However, reactions involving related heterocyclic systems suggest that the thienopyrimidine nucleus can participate in redox processes. For instance, oxidative dimerization has been observed in the closely related 3-aminothieno[2,3-b]pyridine series. Treatment of these compounds with sodium hypochlorite (B82951) (NaOCl) can lead to the formation of dimers through oxidative coupling. nih.gov This suggests that the electron-rich thiophene portion of the fused system could be susceptible to oxidation under specific conditions, potentially leading to dimerization or other oxidative transformations of the core structure.
The more frequently documented redox reactions involving this scaffold occur at its substituents, such as the oxidation of the 5-methyl group to a carboxylic acid, as discussed in section 3.3. ekb.egcore.ac.uk While direct oxidation or reduction of the aromatic core of this compound is not well-documented, the reactivity of analogous systems indicates potential pathways for such transformations.
Derivatization Strategies and Analogue Synthesis of 4 Methoxy 5 Methylthieno 2,3 D Pyrimidine
Design Principles for Structural Analogues with Modified Moieties
The design of structural analogues of 4-Methoxy-5-methylthieno[2,3-d]pyrimidine is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy is isosteric replacement, where functional groups are swapped with others of similar size, shape, and electronic character to probe their influence on biological activity. nih.govmdpi.com The thieno[2,3-d]pyrimidine (B153573) core itself is a bioisostere of purine (B94841), which underpins its potential for biological interaction. nih.gov
Key design principles include:
Scaffold Hopping: This strategy involves replacing the core thienopyrimidine structure with other heterocyclic systems to discover novel intellectual property and improved drug-like properties. acs.org
Structure-Activity Relationship (SAR) Studies: Systematic modifications are made to different parts of the molecule to build a comprehensive understanding of how specific structural features impact biological activity. For instance, a series of 4-amino-thieno[2,3-d]pyrimidines linked to N,N'-diaryl urea moieties were synthesized to probe their inhibitory effects on various kinases. nih.gov
Kinase Hinge-Binding: The pyrimidine (B1678525) ring is a well-known kinase hinge-binder. Analogues are designed to optimize interactions with the hinge region of protein kinases, a common target in cancer therapy. Modifications at the C-4 position, for example, can significantly influence this binding. researchgate.net
Modulation of Physicochemical Properties: Substituents are chosen to alter properties like lipophilicity, solubility, and metabolic stability. For example, introducing polar groups can enhance aqueous solubility, while adding lipophilic moieties can improve membrane permeability.
These principles guide the rational design of new derivatives, moving beyond random screening to a more targeted approach for discovering compounds with desired biological functions.
Synthesis of C-2 Substituted Thienopyrimidine Analogues
The C-2 position of the thieno[2,3-d]pyrimidine nucleus is a common site for derivatization. Starting from a suitable precursor, various substituents can be introduced to modulate the compound's properties. A versatile starting material for many thienopyrimidine syntheses is the appropriately substituted 2-aminothiophene-3-carboxylate or carbonitrile. nih.govmdpi.comnih.govmdpi.comnih.gov
One general approach involves the cyclization of a 2-aminothiophene derivative. For instance, 2-amino-3-cyano-thiophenes can undergo cyclocondensation with various nitriles in an acidic medium to yield 4-amino-thieno[2,3-d]pyrimidines with substitution at the C-2 position determined by the chosen nitrile. nih.govmdpi.com
Another strategy begins with a 2-thioxo derivative. Substituted thieno[2,3-d]pyrimidine-2,4-dithiones can be synthesized and subsequently serve as platforms for introducing substituents. nih.gov The 2-thioxo group can be alkylated to form 2-alkylthio derivatives, or it can be replaced by other functional groups. mdpi.com For example, treatment of 2-hydrazino-thieno[2,3-d]pyrimidin-4(3H)-one with different reagents can lead to the formation of fused triazolo systems or other C-2 substituted derivatives. researchgate.net
Table 1: Examples of Synthetic Routes for C-2 Substituted Analogues
| Starting Material | Reagent(s) | Product Type |
|---|---|---|
| 2-Amino-thiophene-3-carbonitrile | R-CN, Dry HCl | 2-R-4-amino-thieno[2,3-d]pyrimidine nih.govmdpi.com |
| 2-Amino-thiophene-3-carboxylate | Urea, POCl₃ | 2,4-Dichloro-thieno[2,3-d]pyrimidine nih.gov |
| 2,4-Dichloro-thieno[2,3-d]pyrimidine | Various Amines/Nucleophiles | 2-Substituted-4-chloro/amino-thieno[2,3-d]pyrimidine nih.gov |
Synthesis of N-3 Substituted Thienopyrimidine Analogues
The N-3 position of the pyrimidine ring is another key site for modification. Alkylation or arylation at this position can significantly alter the steric and electronic properties of the molecule. The synthesis of N-3 substituted analogues often starts from a thieno[2,3-d]pyrimidin-4(3H)-one precursor.
The general method involves the deprotonation of the N-3 amide proton with a suitable base, followed by reaction with an electrophile like an alkyl or aryl halide. For example, 2-thioxo-thieno[2,3-d]pyrimidin-4-ones can be converted to their monopotassium salts, which are then readily alkylated at the N-3 position. mdpi.com
A multi-step synthesis can also be employed, as demonstrated in the creation of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-thieno[2,3-d] nih.govsemanticscholar.orgoxazine-2,4(1H)-diones, which react with aromatic aldehydes and primary amines (e.g., benzylamine) to install substituents at both the N-3 and C-2 positions simultaneously. nih.gov
Table 2: Synthetic Approaches for N-3 Substitution
| Precursor | Reagent(s) | Product Type |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one | Base (e.g., K₂CO₃), R-X (Alkyl Halide) | 3-Alkyl-thieno[2,3-d]pyrimidin-4(3H)-one |
| 2-Thioxo-thieno[2,3-d]pyrimidin-4-one | 1. KOH 2. R-X (Alkyl Halide) | 3-Alkyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one mdpi.com |
Generation of Thiophene (B33073) Ring Substituted Analogues
Modifications to the thiophene ring of the this compound core are achieved by starting the synthesis with a pre-substituted thiophene precursor. The Gewald reaction is a powerful and widely used method for constructing polysubstituted 2-aminothiophenes, which are the key building blocks for the subsequent pyrimidine ring formation. nih.gov
This reaction typically involves the condensation of an α-methylene ketone (which determines the substituents at positions 5 and 6 of the final thienopyrimidine) with a cyano-active methylene compound (like malononitrile) and elemental sulfur in the presence of a base. nih.gov By varying the starting ketone, analogues with different groups at the 5- and 6-positions (corresponding to the thiophene ring) can be generated. For example, using ethyl acetoacetate leads to the 5-methyl-6-ethoxycarbonyl thiophene precursor. mdpi.comnih.gov
Once the substituted 2-aminothiophene is formed, it can be cyclized using various reagents (e.g., formamide, urea, isothiocyanates, nitriles) to complete the thieno[2,3-d]pyrimidine ring system, carrying the desired substitutions on the thiophene moiety. nih.govnih.govnih.gov
Incorporation of Diverse Heterocyclic and Aromatic Moieties
To expand chemical diversity and explore new pharmacological opportunities, various heterocyclic and aromatic rings are often attached to the thieno[2,3-d]pyrimidine scaffold. These moieties can be introduced at different positions, most commonly at C-2, C-4, or on the thiophene ring, often via a linker.
A common strategy involves synthesizing a 4-chloro-thieno[2,3-d]pyrimidine intermediate via treatment of the corresponding 4-oxo derivative with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comnih.gov This activated chloro-derivative readily undergoes nucleophilic aromatic substitution with a wide range of amines, including those bearing heterocyclic (e.g., piperazine, morpholine) or aromatic rings, to yield 4-substituted amino derivatives. nih.govmdpi.com
Similarly, substituents can be introduced at the C-2 position. For example, 2,4-dichloro-thieno[2,3-d]pyrimidine can be selectively reacted with different nucleophiles to install diverse moieties at both positions. nih.gov The synthesis of 5-arylthieno[2,3-d]pyrimidines has also been achieved through ligand-based design, highlighting the incorporation of aromatic groups directly onto the thiophene portion of the scaffold. nih.gov
Combinatorial Chemistry Approaches to Thienopyrimidine Libraries
Combinatorial chemistry provides a powerful tool for the rapid generation of large, diverse libraries of thienopyrimidine analogues for high-throughput screening. nih.govgriffith.edu.au Solution-phase parallel synthesis is a frequently employed technique that allows for the systematic introduction of multiple points of diversity.
One such strategy involves a multi-step sequence starting with the construction of the thieno[2,3-d]pyrimidine core from 2-aminothiophen-3-carboxylates and chloroacetonitrile. nih.gov This initial cyclization can already incorporate two points of diversity based on the starting thiophene. Further derivatization of the resulting intermediate at the C-4 position and functionalization of other groups (e.g., an ester at the 6-position) allows for the introduction of additional diversity points. nih.gov This approach has been used to successfully synthesize libraries of over 200 distinct thieno[2,3-d]pyrimidin-2-ylmethanamines. nih.gov
The use of volatile reagents and simple purification procedures, such as evaporation and liquid-liquid extraction, facilitates the high-throughput nature of these synthetic efforts. griffith.edu.au These combinatorial methods are invaluable for exploring the vast chemical space around the thienopyrimidine scaffold and for accelerating the discovery of new lead compounds.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-amino-thieno[2,3-d]pyrimidine |
| 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one |
| 2H-thieno[2,3-d] nih.govsemanticscholar.orgoxazine-2,4(1H)-dione |
| 2-thioxo-thieno[2,3-d]pyrimidin-4-one |
| 2,4-dichloro-thieno[2,3-d]pyrimidine |
| thieno[2,3-d]pyrimidine-2,4-dithione |
| 2-hydrazino-thieno[2,3-d]pyrimidin-4(3H)-one |
| 4-chloro-thieno[2,3-d]pyrimidine |
| thieno[2,3-d]pyrimidin-2-ylmethanamine |
Structure Activity Relationship Sar Studies of 4 Methoxy 5 Methylthieno 2,3 D Pyrimidine Derivatives
Methodologies for SAR Elucidation in Thienopyrimidine Research
The elucidation of Structure-Activity Relationships (SAR) for thienopyrimidine derivatives employs a variety of computational and experimental techniques to understand how chemical structure influences biological activity. nih.govresearchgate.net A primary methodology is Quantitative Structure-Activity Relationship (QSAR) modeling, which seeks to find a statistical relationship between the chemical properties of a series of compounds and their biological effects. ccspublishing.org.cneurekaselect.com
Commonly applied QSAR techniques in thienopyrimidine research include:
3D-QSAR : This approach analyzes the correlation between the biological activities of a set of molecules and their 3D properties. mdpi.com Widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). ccspublishing.org.cnmdpi.comnih.gov These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thereby guiding the design of new inhibitors. mdpi.com
2D-QSAR : Techniques like Hologram QSAR (HQSAR) establish a relationship between biological activity and structural fragments without the need for 3D alignment. ccspublishing.org.cn
Molecular Docking : This computational method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. ccspublishing.org.cntandfonline.com It is used to identify key amino acid residues in the active site and to study the binding mode, helping to rationalize the observed SAR and guide structural modifications. ccspublishing.org.cn
Scaffold Hopping : This strategy involves modifying the central core structure of a known active compound to discover structurally novel compounds with similar or improved biological activity. nih.gov It is a key method in drug design that relies on a deep understanding of SAR. nih.gov
These methodologies are often used in combination to build robust predictive models that can guide the synthesis and optimization of novel thienopyrimidine derivatives. ccspublishing.org.cn
Impact of Substituent Variations on Molecular Interactions and Binding Affinities
The biological activity of thienopyrimidine derivatives is highly sensitive to the nature and position of various substituents on the core scaffold. SAR studies have systematically explored these variations to optimize molecular interactions and binding affinities with specific biological targets.
For instance, in the development of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, it was found that benzyl derivatives possess a more flexible molecular structure compared to aryl-substituted counterparts, potentially allowing for more efficient interactions with receptor sites. nih.gov In a different series of thienopyrimidine inhibitors targeting VEGFR-2 kinase, modifications to a phenyl group attached to the core revealed that the para position was particularly amenable to the introduction of a diverse range of functional groups in terms of both size and physical properties, without significant loss of potency. researchgate.net This suggests that this part of the pharmacophore extends out of the binding site into a solvent-exposed area. researchgate.net
The impact of substituents can also be highly specific to the target. In one study, the introduction of a 2-methylindole group onto a thienopyridine scaffold (a close analogue) decreased EGFR kinase activity by over 100-fold while having minimal effect on VEGFR-2 activity. researchgate.net This demonstrates that even small substituent changes can dramatically alter selectivity between closely related kinases. researchgate.net Similarly, for 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives acting as Mnk inhibitors, specific substitutions were key to achieving high potency. nih.gov Studies on 4-methoxythieno[2,3-d]pyrimidines as FGFR1 inhibitors also evaluated how activity depended on the substituents at various positions on the scaffold. semanticscholar.org
Pharmacophore Modeling and Ligand Design Principles for Thienopyrimidine Scaffolds
A fundamental ligand design principle for the thienopyrimidine scaffold is its role as a bioisostere of purine (B94841). researchgate.netresearchgate.net This structural and electronic similarity to adenine (B156593) and guanine allows thienopyrimidine derivatives to effectively mimic these natural ligands and interact with the ATP-binding sites of various enzymes, particularly kinases. researchgate.netresearchgate.net The thienopyrimidine core is often considered an active pharmacophore, serving as an anchor for binding to the hinge region of kinase active sites. nih.gov
Pharmacophore modeling is a computational tool used to define the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. semanticscholar.org This approach can be either ligand-based, using a set of active molecules, or structure-based, derived from the interaction points between a ligand and its protein target. semanticscholar.orgmdpi.com For thienopyrimidine derivatives, pharmacophore models are developed to identify key interaction patterns, such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding. semanticscholar.org These models then serve as templates for virtual screening of chemical databases to identify novel and structurally diverse compounds that fit the pharmacophore and are likely to be active. semanticscholar.orgmdpi.com
Combining ligand-based and receptor-based modeling provides a powerful strategy for building 3D-QSAR models. semanticscholar.org Mapping these models back to the topology of the target's active site can lead to a deeper understanding of the molecular interactions and facilitate the rational design of new, more potent inhibitors. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thienopyrimidine Series
QSAR modeling is a key computational strategy for systematically analyzing the SAR of thienopyrimidine derivatives. eurekaselect.comdntb.gov.ua By correlating molecular descriptors (e.g., physicochemical, electronic, steric properties) with biological activity, QSAR models can predict the potency of unsynthesized compounds and guide further optimization. eurekaselect.com Both 2D and 3D-QSAR studies have been successfully applied to this class of compounds. ccspublishing.org.cnmdpi.com
In a notable 3D-QSAR study on a series of forty-seven thieno-pyrimidine derivatives as inhibitors for triple-negative breast cancer, robust and statistically reliable models were developed using CoMFA and CoMSIA techniques. mdpi.comnih.gov The predictive power of these models was confirmed through internal and external validation methods. mdpi.comnih.gov
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) |
| CoMFA | 0.818 | 0.917 |
| CoMSIA | 0.801 | 0.897 |
| Table 1: Statistical results of 3D-QSAR (CoMFA and CoMSIA) models for thieno-pyrimidine derivatives as breast cancer inhibitors. mdpi.comnih.gov |
These models provided valuable information by identifying the key structural features required for improving biological activity. mdpi.com Other QSAR studies on thienopyrimidines as potential antimicrobial agents have highlighted the significant influence of specific physicochemical characteristics, such as lipophilicity, electronic distribution, and steric effects, on their antibacterial efficacy. eurekaselect.comdntb.gov.ua The insights gained from these QSAR analyses are instrumental in the rational design of new thienopyrimidine derivatives with enhanced biological activity. eurekaselect.com
Correlation of Structural Features with In Vitro Biological Activities (e.g., enzyme inhibition profiles, receptor binding assays, cellular proliferation modulation in cell lines)
The structural modifications of the 4-Methoxy-5-methylthieno[2,3-d]pyrimidine scaffold and its analogues have led to derivatives with potent and diverse in vitro biological activities. SAR studies have been crucial in correlating specific structural features with outcomes in enzyme inhibition assays, receptor binding, and cellular proliferation models.
Enzyme Inhibition Profiles: Thienopyrimidine derivatives are well-established as inhibitors of various protein kinases by targeting their ATP-binding sites. researchgate.netnih.gov
FGFR1 Inhibition : A study focused on 4-methoxythieno[2,3-d]pyrimidines identified nine compounds with direct inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), with IC₅₀ values ranging from 0.9 to 5.6 μM. semanticscholar.org
Mnk Inhibition : 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives were discovered as potent inhibitors of mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks). nih.gov Docking studies suggested these compounds stabilize in the ATP binding site through multiple hydrogen bonds and hydrophobic interactions. nih.gov
Other Kinase Inhibition : Various 4-amino-thieno[2,3-d]pyrimidine derivatives have shown potent inhibition of other kinases critical in cancer progression, including VEGFR, EGFR, and Aurora kinases, often with IC₅₀ values in the nanomolar range. nih.govnih.govresearchgate.net
D-dopachrome Tautomerase (MIF2) Inhibition : A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, compound 5d, was identified as a selective and competitive inhibitor of MIF2 tautomerase activity with an IC₅₀ of 1.0 μM. nih.govacs.org
Receptor Binding Assays: Beyond enzyme inhibition, the thienopyrimidine scaffold has been explored for its ability to interact with other classes of proteins. Derivatives have been designed and evaluated as ligands for G-protein coupled receptors, such as the serotonergic 5-HT₇ receptor, and ligand-gated ion channels, like the GABA-A receptor. mdpi.comebi.ac.uk
Cellular Proliferation Modulation: The enzyme-inhibiting properties of these compounds often translate into potent antiproliferative effects in cancer cell lines.
Breast Cancer Cell Lines : In a study of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, one derivative (compound 2) demonstrated a significant antiproliferative effect against the MCF-7 breast cancer cell line with an IC₅₀ of 4.3 ± 0.11 µg/mL. nih.govresearchgate.net Another series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines also showed activity against MCF-7 and MDA-MB-231 cells, with the most potent compound against MCF-7 having an IC₅₀ of 13.42 μg/mL. mdpi.com
Non-Small Cell Lung Cancer (NSCLC) Cell Lines : The MIF2 inhibitor 5d was shown to suppress the proliferation of NSCLC cells in both 2D and 3D cell cultures. nih.gov This effect was attributed to the induction of cell cycle arrest through the deactivation of the MAPK pathway. nih.gov
Other Cancer Cell Lines : Derivatives have also shown cytotoxicity against prostate (PC-3) and colon (HCT-116) cancer cell lines. researchgate.netnih.govscirp.org
The table below summarizes the in vitro activity of selected thienopyrimidine derivatives against various cancer cell lines.
| Compound Series | Cell Line | IC₅₀ |
| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Cmpd 2) | MCF-7 (Breast) | 4.3 ± 0.11 µg/mL |
| 2-(2-chloroethyl)-4-amino-thieno[2,3-d]pyrimidine (Cmpd 3) | MCF-7 (Breast) | 13.42 µg/mL |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (Cmpd 5d) | NSCLC cell lines | ~90% colony suppression at 10 μM |
| Table 2: Examples of antiproliferative activity of thieno[2,3-d]pyrimidine (B153573) derivatives in cancer cell lines. nih.govresearchgate.netnih.govmdpi.com |
These correlations between specific structural features and potent in vitro activity highlight the success of SAR-guided design in developing promising thienopyrimidine-based therapeutic candidates.
Computational and Theoretical Studies of 4 Methoxy 5 Methylthieno 2,3 D Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO/LUMO analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. While specific DFT studies exclusively on 4-Methoxy-5-methylthieno[2,3-d]pyrimidine are not extensively documented, research on closely related thieno[2,3-d]pyrimidine (B153573) derivatives provides valuable insights into the electronic properties of this class of compounds.
A theoretical study on the antioxidant mechanism of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives utilized DFT at the B3LYP/6-311G(d,p) level of theory to analyze their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity. nih.gov
Generally, a smaller HOMO-LUMO gap suggests higher reactivity and a greater tendency for electron transfer. nih.gov In the analyzed series of thieno[2,3-d]pyrimidine derivatives, the HOMO-LUMO energy gaps (ΔE) ranged from 3.15 eV to 3.83 eV. nih.gov For comparison, the ΔE of ascorbic acid, a known antioxidant, was calculated to be significantly lower under the same theoretical framework. nih.gov This suggests that while thieno[2,3-d]pyrimidines are stable, they possess electronic characteristics that can be modulated by substituent groups to fine-tune their reactivity for specific biological applications. nih.gov For instance, the introduction of a nitro substituent at the para position of a phenyl ring attached to the thieno[2,3-d]pyrimidine core was found to lower the ΔE value, indicating increased reactivity. nih.gov
Conformation Analysis and Stereoelectronic Effects within the Thienopyrimidine System
The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of a target protein. Computational methods, such as DFT, are employed to determine the most stable conformations and to understand the influence of stereoelectronic effects.
A study on the cytotoxicity and antiproliferative activity of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally very similar to this compound, utilized DFT to optimize the geometry of the most stable conformers. nih.gov The computationally estimated structural parameters of the 4-amino-thienopyrimidine core were found to be in good agreement with reported crystallographic data. nih.gov
Understanding the preferred conformation of this compound is crucial for designing derivatives with improved binding affinity and specificity for their biological targets. The interplay between the methoxy (B1213986) and methyl groups will influence the electronic distribution and steric hindrance, thereby affecting the molecule's interaction with its receptor.
Prediction of Molecular Properties Relevant to Biological Interactions (e.g., pKa, lipophilicity)
The biological activity of a drug molecule is heavily influenced by its physicochemical properties, such as its acid dissociation constant (pKa) and lipophilicity (logP). These properties affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods are widely used to predict these properties in the early stages of drug discovery.
Regarding lipophilicity, a study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates calculated various physicochemical properties, including clogP, which is a measure of lipophilicity. nih.gov For a series of these compounds, the calculated clogP values were analyzed in conjunction with their cytotoxic effects. nih.gov Such analyses help in establishing quantitative structure-activity relationships (QSAR) and in optimizing the pharmacokinetic properties of lead compounds.
In silico ADME studies for various thieno[2,3-d]pyrimidine analogues have also been conducted to assess their drug-like characteristics, including oral bioavailability and adherence to Lipinski's rule of five. nih.govmdpi.com These computational predictions are vital for prioritizing compounds for further experimental evaluation.
Table 1: Predicted Physicochemical Properties of a Thieno[2,3-d]pyrimidine Analog
| Property | Predicted Value |
| Molecular Weight | < 500 g/mol |
| cLogP | 1.0 - 5.0 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Oral Bioavailability | Good |
| Data is generalized from studies on analogous thieno[2,3-d]pyrimidine derivatives. |
Cheminformatics and Data Mining for Thienopyrimidine Chemical Space
Cheminformatics and data mining are powerful approaches for navigating the vast chemical space of a particular scaffold and for identifying novel compounds with desired biological activities. The thieno[2,3-d]pyrimidine scaffold has been extensively explored in medicinal chemistry, resulting in a large amount of data on its synthesis and biological evaluation. nih.gov
The chemical space of thieno[2,3-d]pyrimidines has been investigated through the synthesis and screening of compound libraries against various biological targets. nih.gov These efforts have led to the discovery of thieno[2,3-d]pyrimidine derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov
Data mining of existing literature and compound databases can reveal structure-activity relationships and guide the design of new analogs with improved potency and selectivity. By analyzing the chemical features of known active and inactive thieno[2,3-d]pyrimidine derivatives, it is possible to build predictive models that can be used to screen virtual libraries of compounds. This in silico screening can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
While a specific, large-scale data mining study focused solely on the thieno[2,3-d]pyrimidine chemical space is not highlighted in the provided context, the numerous publications on the synthesis and biological activities of its derivatives provide a rich dataset for such an analysis. nih.govnih.gov
Pre Clinical Biological Applications and Research Directions for Thienopyrimidines
Investigation of Enzyme Inhibition Potentials
Thieno[2,3-d]pyrimidine (B153573) derivatives have been identified as potent inhibitors of several key enzyme families, a characteristic attributed to their structural similarity to purines, which are endogenous ligands for many enzymes. nih.govnih.gov
Protein Kinases: This class of compounds has shown significant inhibitory activity against various protein kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer. researchgate.net
Fibroblast Growth Factor Receptor 1 (FGFR1): A study identified several 4-methoxythieno[2,3-d]pyrimidine derivatives as inhibitors of FGFR1, a receptor tyrosine kinase involved in cell growth and survival. semanticscholar.orgbiopolymers.org.ua In vitro testing showed nine compounds with IC50 values ranging from 0.9 to 5.6 μM. semanticscholar.orgbiopolymers.org.ua
Vascular Endothelial Growth Factor Receptor (VEGFR): Thienopyrimidine analogues have been developed as VEGFR inhibitors, targeting a key protein in angiogenesis, the formation of new blood vessels that is critical for tumor growth. nih.govrsc.org One of the most active derivatives, a 4-amino-thieno[2,3-d]pyrimidine linked to an N,N'-diaryl urea moiety, exhibited an IC50 value of 3 nM against the VEGFR/KDR receptor. nih.gov Another study found a derivative with an IC50 value of 0.084 μM against VEGFR-2. rsc.org
Other Kinases: Various derivatives have also been reported as potent inhibitors of Tie-2, another receptor tyrosine kinase involved in angiogenesis, with one compound showing an IC50 value of 0.07 μM. nih.govresearchgate.net Additionally, 5-arylthieno[2,3-d]pyrimidines have demonstrated inhibition of the EGFR-TK enzyme at low nanogram per milliliter concentrations. nih.gov
Other Enzymes: The inhibitory potential of thienopyrimidines extends beyond protein kinases.
Thymidylate Synthase: Certain thieno[2,3-d]pyrimidine compounds are known to exert cytotoxic effects by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis. nih.govresearchgate.net
d-Dopachrome Tautomerase (MIF2): A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to competitively inhibit the tautomerase activity of MIF2, an enzyme implicated in cancer. acs.org
tRNA (Guanine37-N1)-methyltransferase (TrmD): This bacterial enzyme, essential for protein synthesis, has been identified as a target for thienopyrimidine derivatives, suggesting a mechanism for their antibacterial action. japsonline.commdpi.com
Table 1: Enzyme Inhibition by Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target Enzyme | IC50 Value | Reference |
| 4-Methoxythieno[2,3-d]pyrimidines | FGFR1 | 0.9 - 5.6 μM | semanticscholar.orgbiopolymers.org.ua |
| 4-Amino-thieno[2,3-d]pyrimidine-N,N'-diaryl urea | VEGFR/KDR | 3 nM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative | VEGFR-2 | 0.084 μM | rsc.org |
| 4-Amino-thieno[2,3-d]pyrimidine (substituted at 6th position) | Tie-2 | 0.07 μM | nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | d-Dopachrome Tautomerase | Competitive Inhibition | acs.org |
Assessment of Receptor Modulatory Activities
In addition to direct enzyme inhibition, thieno[2,3-d]pyrimidines have been shown to modulate the activity of various cellular receptors.
Growth Factor Receptors: As mentioned previously, these compounds inhibit receptor tyrosine kinases such as FGFR1, VEGFR, and the platelet-derived growth factor (PDGF) receptor, which are all critical growth factor receptors involved in cell proliferation and angiogenesis. nih.govresearchgate.net
G Protein-Coupled Receptors (GPCRs): A series of thieno[2,3-d]pyrimidine-based molecules were evaluated as positive allosteric modulators (PAMs) of the human Mas-related G protein-coupled receptor X1 (MRGPRX1), a potential target for pain treatment. nih.gov Other derivatives have been reported to act as negative allosteric modulators of the dopamine D2 receptor. nih.gov
Ion Channels: The analgesic effects of MRGPRX1 agonists are thought to be partly mediated by the downstream inhibition of N-type calcium channels, suggesting an indirect modulatory role for thienopyrimidines on ion channel activity. nih.gov
Anti-proliferative Activity in Various Cancer Cell Lines (in vitro studies)
A significant body of research has focused on the anti-proliferative effects of thieno[2,3-d]pyrimidine derivatives against a range of cancer cell lines. These studies have consistently demonstrated the potential of this scaffold in developing new anticancer agents.
Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and tested in vitro against human and mouse cancer cell lines. nih.govnih.gov In one study, a derivative (compound 2) showed the best anti-proliferative effect against the MCF-7 breast cancer cell line with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM). nih.gov This same compound displayed an IC50 of 18.28 µg/mL (0.056 µM) against the MDA-MB-231 breast cancer cell line. nih.gov Another compound (compound 3) from the same series showed a high selective index of 19.3 for MCF-7 cells. nih.gov
Further studies on 2-alkyl-4-amino-thieno[2,3-d]pyrimidines also revealed significant anti-tumor activity. mdpi.com Against MDA-MB-231 cells, one ester derivative (compound 2) had an IC50 of 52.56 μg/mL (0.16 μM). mdpi.com Another compound was most toxic to MCF-7 cells, with an IC50 of 13.42 μg/mL (0.045 μM). mdpi.com A separate study on new thieno[2,3-d]pyrimidine derivatives designed to target VEGFR-2 found that one compound (compound 18) had excellent anti-proliferative effects against MCF-7 and HepG2 cancer cell lines, with IC50 values of 10.17 μM and 24.47 μM, respectively. rsc.org
Table 2: Anti-proliferative Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Series | Cancer Cell Line | IC50 Value (µM) | Reference |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (Breast) | 0.013 | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MDA-MB-231 (Breast) | 0.056 | nih.gov |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | MCF-7 (Breast) | 0.045 | mdpi.com |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | MDA-MB-231 (Breast) | 0.16 | mdpi.com |
| VEGFR-2 targeting thieno[2,3-d]pyrimidines | MCF-7 (Breast) | 10.17 | rsc.org |
| VEGFR-2 targeting thieno[2,3-d]pyrimidines | HepG2 (Liver) | 24.47 | rsc.org |
Antimicrobial and Antifungal Activities (in vitro studies)
Thieno[2,3-d]pyrimidines have demonstrated a broad spectrum of antimicrobial activity. nih.gov Studies on N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid showed high activity against strains of Staphylococcus aureus and Bacillus subtilis, with lesser activity against Pseudomonas aeruginosa. pensoft.net The most active compounds were those with an unsubstituted benzene ring or with small substituents like methyl or methoxyl groups in the para-position. pensoft.netresearchgate.net
Another study of novel 4-methylthieno[2,3-d]pyrimidines found that all synthesized compounds were active against most tested bacteria and Candida fungi. japsonline.com Benzyl amides of 4,5-dimethylthienopyrimidines were particularly active, especially against Bacillus subtilis and Pseudomonas aeruginosa. japsonline.com The proposed mechanism for this antibacterial action is the inhibition of the bacterial enzyme TrmD. japsonline.com
Antiviral and Antiparasitic Activities (in vitro studies)
The anti-infective properties of the thienopyrimidine scaffold also include antiviral and antiparasitic activities. nih.gov Research has shown that certain derivatives possess potent antiplasmodial activity against P. falciparum, the parasite responsible for malaria. nih.gov One 4-thioether-thieno[2,3-d]pyrimidine compound exhibited strong activity against both the asexual and sexual stages of P. falciparum with EC50 values ranging from 0.06 to 0.120 µM, and was shown to block parasite transmission with no significant cytotoxicity on human HEK-293 cell lines. nih.gov The mechanism is believed to involve the inhibition of coenzyme A synthesis, which is essential for the parasite's survival. nih.gov
Anti-inflammatory Properties (in vitro studies)
Several thieno[2,3-d]pyrimidine derivatives have been reported to possess anti-inflammatory properties. nih.gov A study on tetrahydrobenzo japsonline.combiopolymers.org.uathieno[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com Specific compounds significantly inhibited the secretion of nitric oxide (NO) and inflammatory cytokines like IL-6 and TNF-alpha in RAW264.7 cells without causing cytotoxicity. mdpi.com The underlying mechanism for these effects involves the inhibition of the NF-κB and MAPK signaling pathways. mdpi.com
Future Perspectives and Unexplored Research Avenues for 4 Methoxy 5 Methylthieno 2,3 D Pyrimidine
Development of Advanced Synthetic Methodologies for Diversification
The future development of 4-Methoxy-5-methylthieno[2,3-d]pyrimidine as a lead compound hinges on the creation of advanced and efficient synthetic methodologies. While classical approaches such as the Gewald reaction followed by cyclization are established for the thieno[2,3-d]pyrimidine (B153573) core, new strategies are needed for rapid diversification. researchgate.netscielo.brnih.gov Future research could focus on:
Late-stage functionalization: Developing C-H activation and cross-coupling reactions to introduce a variety of substituents at different positions of the thieno[2,3-d]pyrimidine nucleus. This would allow for the synthesis of a diverse library of analogs from a common intermediate.
Flow chemistry: Implementing continuous flow synthesis to enable safer, more efficient, and scalable production of this compound and its derivatives. This methodology offers precise control over reaction parameters, potentially leading to higher yields and purity.
Photoredox catalysis: Exploring visible-light-mediated reactions to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions, opening up novel chemical space for derivatization.
Exploration of Novel Derivatization Strategies and Scaffold Modifications
Systematic derivatization of the this compound scaffold is crucial for establishing robust structure-activity relationships (SAR). Future efforts should be directed towards:
Modification of the 4-methoxy group: Investigating the replacement of the methoxy (B1213986) group with other alkoxy, aryloxy, or amino moieties to probe the impact on target binding and selectivity. Thienopyrimidine derivatives with a 4-amino group have shown promise as potent inhibitors of various kinases. nih.govresearchgate.net
Functionalization of the 5-methyl group: Exploring transformations of the methyl group into other functional groups such as hydroxymethyl, carboxyl, or aminomethyl to introduce new points for interaction with biological targets.
Scaffold hopping: Designing and synthesizing bioisosteres of the thieno[2,3-d]pyrimidine core, such as furo[2,3-d]pyrimidines or pyrrolo[2,3-d]pyrimidines, to improve physicochemical properties and potentially discover novel biological activities.
High-Throughput Screening and Combinatorial Library Synthesis Integration
To accelerate the discovery of new biological activities for this compound derivatives, the integration of high-throughput screening (HTS) and combinatorial chemistry is essential.
Combinatorial library synthesis: Utilizing parallel synthesis techniques to generate large and diverse libraries of this compound analogs. This can be achieved by systematically varying substituents at key positions of the scaffold.
Target-based and phenotypic screening: Employing HTS to screen these libraries against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Phenotypic screening in relevant cell-based assays can also uncover unexpected therapeutic applications.
Elucidation of Broader Biological System Interactions at the Molecular and Cellular Level
While the thieno[2,3-d]pyrimidine scaffold is known for its anticancer properties, a deeper understanding of the molecular and cellular interactions of this compound is needed. alliedacademies.orgekb.egonlinejbs.com Future research should aim to:
Identify novel protein targets: Using chemoproteomics approaches, such as activity-based protein profiling (ABPP), to identify the direct binding partners of this compound in a cellular context.
Elucidate mechanisms of action: Investigating the downstream signaling pathways modulated by this compound to understand its precise mechanism of action. This includes studying its effects on cell cycle progression, apoptosis, and other cellular processes.
Explore new therapeutic areas: Evaluating the potential of this compound and its derivatives in other disease areas beyond cancer, such as inflammatory, neurodegenerative, and infectious diseases.
Application of Artificial Intelligence and Machine Learning in Thienopyrimidine Research
The integration of artificial intelligence (AI) and machine learning (ML) can significantly enhance the efficiency of drug discovery efforts centered on this compound.
Predictive modeling: Developing quantitative structure-activity relationship (QSAR) models using ML algorithms to predict the biological activity of novel derivatives and prioritize their synthesis.
De novo drug design: Utilizing generative AI models to design novel thieno[2,3-d]pyrimidine derivatives with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles.
Virtual screening: Employing AI-powered virtual screening platforms to rapidly screen large virtual libraries of compounds against specific biological targets, identifying promising candidates for further investigation.
Opportunities for Collaborative Multidisciplinary Research
The full exploration of this compound's potential requires a collaborative and multidisciplinary approach. Future success will depend on fostering partnerships between:
Synthetic and medicinal chemists: To design and synthesize novel derivatives with improved properties.
Biologists and pharmacologists: To evaluate the biological activity and elucidate the mechanisms of action.
Computational chemists and data scientists: To apply AI and ML tools for predictive modeling and de novo design.
Clinicians: To translate promising preclinical findings into clinical applications.
By embracing these future perspectives and unexplored research avenues, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective treatments for a range of diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methoxy-5-methylthieno[2,3-d]pyrimidine, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via cyclization of 2-amino-4-methylthiophene-3-carbonitrile intermediates using formic acid under reflux, followed by chlorination with POCl₃ to introduce the methoxy group. Reaction conditions (e.g., temperature, solvent, and catalyst) are optimized via iterative testing:
- Cyclization : Reflux in formic acid for 16–18 hours yields the pyrimidinone core (85% yield) .
- Chlorination : POCl₃ at 80°C for 2 hours achieves >90% conversion, monitored by TLC .
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity, while bases (e.g., triethylamine) neutralize HCl byproducts .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key methods :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C4, methyl at C5) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 236.05 g/mol for C₈H₇N₂O₂S) .
- HPLC : Purity assessment (>95%) using C18 columns with methanol/water gradients .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., kinases) identifies optimal substituents:
- Substituent effects : Ethyl or bromobenzyl groups at C3 improve binding to ATP pockets (ΔG ≤ −8.5 kcal/mol) .
- Case study : Methoxy groups at C4 enhance solubility but reduce membrane permeability, requiring balanced lipophilicity (logP ~2.5) .
Q. How do contradictory results in antimicrobial assays arise, and how can they be resolved?
- Analysis : Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) may stem from:
- Strain variability : Use standardized CLSI protocols for consistency .
- Compound stability : Degradation in DMSO stock solutions can skew results; fresh preparation is critical .
- Synergistic effects : Co-administration with efflux pump inhibitors (e.g., reserpine) clarifies intrinsic activity .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the thieno[2,3-d]pyrimidine core?
- Experimental design :
- Directing groups : Methoxy at C4 directs electrophiles to C6 via resonance effects .
- Catalysis : Lewis acids (e.g., AlCl₃) favor nitration at C5, while Vilsmeier-Haack conditions target C2 .
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor meta-substitution, while higher temperatures (80°C) promote para-products .
Q. How do structural modifications impact pharmacokinetic properties?
- Case studies :
- Methyl vs. ethyl at C5 : Ethyl increases metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h in liver microsomes) but reduces aqueous solubility .
- Phosphonate prodrugs : Masking polar groups (e.g., phosphonic acid) improves oral bioavailability (F = 65% in rats) .
Methodological Considerations
Q. What are best practices for analyzing in vitro cytotoxicity data across cell lines?
- Protocols :
- Dose-response curves : Use 8–10 concentrations (0.1–100 µM) to calculate IC₅₀ values via nonlinear regression .
- Control normalization : Include cisplatin as a positive control and DMSO vehicle controls to exclude solvent toxicity .
- Assay selection : MTT for adherent cells vs. ATP-based assays for suspension cultures .
Q. How can NMR crystallography resolve ambiguities in solid-state structure determination?
- Techniques :
- ¹³C CP/MAS NMR : Differentiates polymorphs by chemical shift anisotropy (e.g., δ = 120 ppm for crystalline vs. 115 ppm for amorphous forms) .
- X-ray pair distribution function (PDF) : Validates hydrogen-bonding networks in absence of single crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
